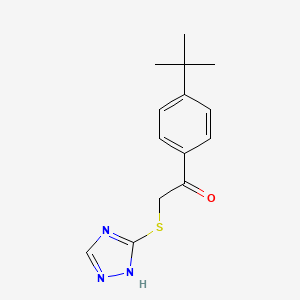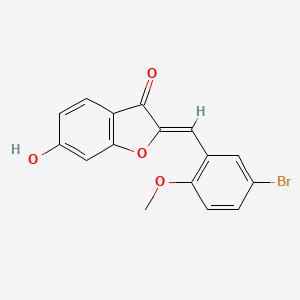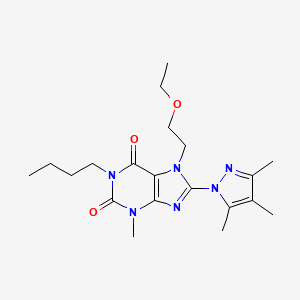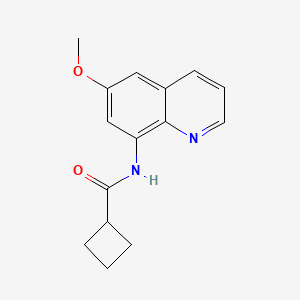
1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol (also known as CMPT) is an organosulfur compound that has been widely studied for its synthetic and medicinal applications. CMPT is an aromatic thiol (or mercaptan) that has a unique molecular structure containing a phenyl ring and a chlorine atom in the ortho position. Its aromaticity and reactivity make it an ideal candidate for use in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol and related compounds have been researched for their corrosion inhibition properties. For instance, derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol have shown effectiveness in preventing corrosion in mild steel within sulphuric acid environments. Studies utilized methods like gravimetric, electrochemical, SEM, and computational analysis to assess this application (Ammal, Prajila, & Joseph, 2018).
Electrolyte for Fuel Cells
Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, a system demonstrated to be a high-temperature proton-conducting polymer electrolyte. This application is significant in the context of fuel cell technology (Schechter & Savinell, 2002).
Synthesis of Novel Compounds
Research into 3-phenyl-3-aminoquinoline-2,4-diones reaction with alkyl or aryl isothiocyanates, including imidazole derivatives, has led to the creation of novel compounds like 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These studies are crucial for advancing synthetic chemistry and understanding compound rearrangements (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Photophysical and Electrochemical Properties
Imidazole-based ligands have been utilized in the development of heteroleptic bis-cyclometalated iridium complexes. Research into these complexes reveals insights into their photophysical and electrochemical properties, crucial for applications in fields like photonics and electronics (Baranoff et al., 2011).
Visible-light-induced Sulfenylation
Studies have shown that imidazole derivatives can undergo metal-free visible-light-promoted regioselective sulfenylation. This methodology provides a direct pathway to synthesize structurally diverse compounds of biological interest, highlighting an eco-friendly and efficient approach in organic synthesis (Rahaman, Das, & Barman, 2018).
Nonpeptide Angiotensin II Receptor Antagonists
Research into N-(biphenylylmethyl)imidazoles, including derivatives of imidazole, has led to the development of potent, orally active antihypertensive agents. These compounds showcase a significant advancement in the treatment of hypertension (Carini et al., 1991).
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)19-15(10-18-16(19)20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPJUHXGVGSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=CNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)
![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)


![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)



![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)


![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)